molecular formula C18H21N3O3 B3010547 N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872848-77-6

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B3010547
CAS No.: 872848-77-6
M. Wt: 327.384
InChI Key: OULCKRVMQKTPIN-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

The synthesis of N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in various physiological processes. The compound’s effects are mediated through the modulation of these receptors and the subsequent activation or inhibition of downstream signaling pathways .

Comparison with Similar Compounds

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-19(2)18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-6-10-20/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULCKRVMQKTPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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